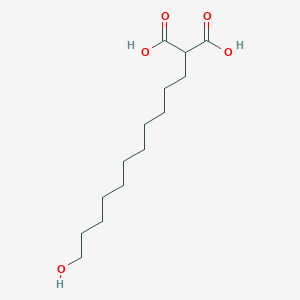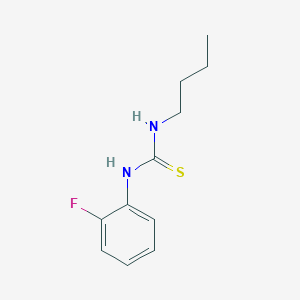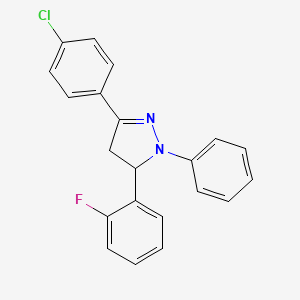
(11-hydroxyundecyl)malonic acid
描述
(11-hydroxyundecyl)malonic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a long-chain fatty acid derivative that is synthesized through a multi-step process involving the use of different reagents and catalysts.
作用机制
The mechanism of action of (11-hydroxyundecyl)malonic acid is not well understood. However, it is believed that the long-chain fatty acid derivative interacts with the cell membrane, leading to changes in its structure and function. This interaction may affect the permeability of the membrane, alter the activity of membrane-bound enzymes, and modulate the signaling pathways within the cell.
Biochemical and Physiological Effects:
(11-hydroxyundecyl)malonic acid has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce cell proliferation, promote cell adhesion, and enhance cell migration. It has also been found to exhibit antibacterial and antifungal properties, making it a potential candidate for use in the development of new antimicrobial agents.
实验室实验的优点和局限性
One of the major advantages of using (11-hydroxyundecyl)malonic acid in lab experiments is its versatility. It can be easily modified to obtain different derivatives, making it suitable for use in various applications. Moreover, it exhibits excellent solubility in different solvents, making it easy to handle and process.
However, there are also some limitations associated with the use of (11-hydroxyundecyl)malonic acid in lab experiments. One of the major limitations is its high cost, which may limit its use in large-scale applications. Additionally, its long-chain structure may limit its ability to penetrate cell membranes, making it less effective in some applications.
未来方向
There are several future directions for research on (11-hydroxyundecyl)malonic acid. One of the major areas of research is in the development of new materials with improved properties. Researchers are exploring different modifications of (11-hydroxyundecyl)malonic acid to obtain derivatives with enhanced properties, such as improved biocompatibility, higher thermal stability, and better mechanical properties.
Another area of research is in the development of new antimicrobial agents. Researchers are exploring the antibacterial and antifungal properties of (11-hydroxyundecyl)malonic acid to develop new agents that can be used to treat various infections.
Conclusion:
In conclusion, (11-hydroxyundecyl)malonic acid is a chemical compound that has shown great potential in various fields, including materials science, surfactants, and antimicrobial agents. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and its derivatives in different applications.
科学研究应用
(11-hydroxyundecyl)malonic acid has been extensively studied for its potential applications in different fields. One of the major areas of research is in the development of new materials. It has been used as a precursor for the synthesis of various polymers, such as polyurethanes, polyesters, and polyamides. These polymers have shown promising properties, such as high tensile strength, good thermal stability, and excellent biocompatibility, making them suitable for use in different applications, including biomedical engineering, drug delivery, and tissue engineering.
Another area of research is in the field of surfactants. (11-hydroxyundecyl)malonic acid has been found to exhibit excellent surface-active properties, making it a potential candidate for use as a surfactant in various applications, such as emulsification, detergency, and wetting.
属性
IUPAC Name |
2-(11-hydroxyundecyl)propanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O5/c15-11-9-7-5-3-1-2-4-6-8-10-12(13(16)17)14(18)19/h12,15H,1-11H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTODYIISRPSAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(C(=O)O)C(=O)O)CCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(11-Hydroxyundecyl)propanedioic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4956564.png)
![ethyl 5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B4956569.png)

![2-(1-cyclohexen-1-yl)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4956584.png)
![1-[2-(2,4-difluorophenoxy)propanoyl]-4-(2-methylphenyl)piperazine](/img/structure/B4956590.png)
![N~1~-isopropyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4956596.png)
![ethyl 1-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-4-piperidinecarboxylate](/img/structure/B4956608.png)
![5-chloro-2-[2-(cyclohexylamino)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride](/img/structure/B4956620.png)
![8-ethyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B4956627.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4956643.png)

![1-(hydroxymethyl)-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4956651.png)